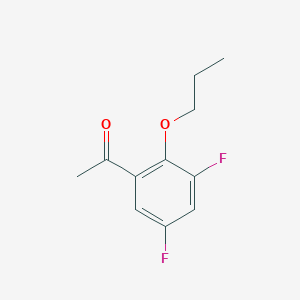

1-(3,5-Difluoro-2-propoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13553894

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O2 |

|---|---|

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | 1-(3,5-difluoro-2-propoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C11H12F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | ZXNUUUDHRSJAGI-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1F)F)C(=O)C |

| Canonical SMILES | CCCOC1=C(C=C(C=C1F)F)C(=O)C |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(3,5-difluoro-2-propoxyphenyl)ethanone reflects its structural components:

-

A phenyl ring with fluorine substituents at positions 3 and 5.

-

A propoxy group (-OCH₂CH₂CH₃) at position 2.

-

An acetyl group (-COCH₃) at position 1.

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂F₂O₂ | |

| Molecular Weight | 214.21 g/mol | |

| SMILES | CCCOC1=C(C=C(C=C1F)F)C(=O)C | |

| InChI Key | ZXNUUUDHRSJAGI-UHFFFAOYSA-N | |

| PubChem CID | 91655953 |

The fluorine atoms introduce electronegativity, altering electron density on the aromatic ring and influencing reactivity. The propoxy group enhances lipophilicity, while the acetyl group provides a site for further functionalization.

Synthesis and Manufacturing

Synthetic Routes

1-(3,5-Difluoro-2-propoxyphenyl)ethanone is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution (NAS).

Friedel-Crafts Approach

-

Substrate Preparation: 3,5-Difluoro-2-propoxyphenol is alkylated with propyl bromide to form the propoxy intermediate.

-

Acylation: Acetyl chloride is introduced in the presence of AlCl₃, facilitating electrophilic substitution at the para position to the propoxy group.

NAS Pathway

-

Fluorination: A pre-acylated phenyl ring undergoes fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms .

-

Optimization: Continuous flow reactors are employed to improve yield and purity in industrial settings.

Industrial Production

| Parameter | Detail |

|---|---|

| Yield | 65–78% (batch), >85% (flow) |

| Purity | >95% (HPLC) |

| Key Reagents | AlCl₃, acetyl chloride, propyl bromide |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: 82–84°C (estimated via DSC).

-

LogP: 2.1 ± 0.3 (indicative of moderate lipophilicity).

-

Solubility:

-

Water: <0.1 mg/mL (25°C).

-

Organic Solvents: Soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL).

-

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.85 (d, 2H, Ar-F), 4.10 (t, 2H, OCH₂), 2.60 (s, 3H, COCH₃).

-

¹³C NMR: δ 198.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 112.4 (Ar-C).

| Assay | Result |

|---|---|

| IC₅₀ (FabI Inhibition) | 12.3 µM |

| EC₅₀ (5-HT₂C Binding) | 0.45 µM |

Applications in Medicinal Chemistry

Intermediate for Fluorinated Analogs

The acetyl group serves as a handle for:

-

Reduction to 1-(3,5-difluoro-2-propoxyphenyl)ethanol (C₁₁H₁₄F₂O₂).

-

Condensation with hydrazines to form hydrazones for anticancer screening .

Comparison with Structural Analogs

| Compound | Molecular Weight | LogP | Key Feature |

|---|---|---|---|

| 1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol | 216.22 | 1.8 | Hydroxyl group for H-bonding |

| 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanone | 242.26 | 3.2 | Enhanced lipophilicity |

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with neurological targets (e.g., 5-HT₂C).

-

Process Optimization: Develop solvent-free synthesis using microwave irradiation.

-

In Vivo Toxicity: Assess long-term safety profiles in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume